5-(chloromethyl)-1-phenyl-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9ClN2 |
|---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
5-(chloromethyl)-1-phenylpyrazole |
InChI |
InChI=1S/C10H9ClN2/c11-8-10-6-7-12-13(10)9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
ZPPKILBAPBMQFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)CCl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Chloromethyl 1 Phenyl 1h Pyrazole
Regioselective Synthesis Strategies for 5-Substituted Pyrazoles
The regioselective synthesis of 5-substituted-1-phenyl-1H-pyrazoles is a fundamental challenge in heterocyclic chemistry. The formation of the desired 1,5-disubstituted isomer over the 1,3-disubstituted counterpart is often influenced by the choice of starting materials and reaction conditions. Two primary approaches have been explored for the synthesis of 5-(chloromethyl)-1-phenyl-1H-pyrazole: direct halomethylation and the functionalization of a pre-formed pyrazole (B372694) precursor.
Direct Halomethylation Approaches
Direct chloromethylation of the 1-phenyl-1H-pyrazole ring represents the most straightforward approach to introducing the chloromethyl group. This method typically involves an electrophilic substitution reaction where a chloromethylating agent reacts with the pyrazole nucleus. The classical Blanc chloromethylation conditions, employing paraformaldehyde and concentrated hydrochloric acid, have been investigated for pyrazole systems.
Research on the chloromethylation of substituted 1-phenylpyrazoles, such as 3,5-dimethyl-1-phenyl-1H-pyrazole, has shown that the reaction proceeds via electrophilic substitution. In the presence of concentrated HCl, the intermediate pyrazolecarbinol can be converted to the corresponding chloromethyl derivative researchgate.net. However, a competing reaction leading to the formation of methane-4,4'-diylbis(pyrazole) derivatives can occur, which complicates the purification and reduces the yield of the desired product researchgate.net. The presence of phenyl substituents on the pyrazole ring has been observed to favor the formation of the chloromethyl derivative over the bis-pyrazolylmethane byproduct researchgate.net. The stabilization of the intermediate carbocation by the substituents is a key factor influencing the reaction pathway researchgate.net.
For the direct chloromethylation of 1-phenyl-1H-pyrazole, careful control of the reaction conditions is necessary to achieve regioselectivity for the 5-position and to minimize the formation of byproducts. The choice of catalyst can also play a significant role. Lewis acids such as zinc chloride are known to be effective catalysts in chloromethylation reactions of aromatic compounds researchgate.net.
Precursor Functionalization and Transformation Routes
An alternative and often more regioselective strategy involves the synthesis of a 1-phenyl-1H-pyrazole with a suitable functional group at the 5-position, which can then be transformed into the chloromethyl group. This multi-step approach allows for greater control over the regiochemical outcome.
One common precursor is a 5-(hydroxymethyl)-1-phenyl-1H-pyrazole derivative. The synthesis of such compounds has been reported, for example, from the reduction of corresponding pyrazole-5-carboxylate esters nih.gov. Once the 5-(hydroxymethyl) intermediate is obtained, it can be converted to the desired 5-(chloromethyl) derivative using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
Another viable precursor is a pyrazole-5-carboxylic acid. The synthesis of 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid derivatives has been achieved through a one-pot reaction of phenylhydrazine with dimethyl acetylenedicarboxylate mdpi.com. While this provides a functional group at the 5-position, further steps would be required to decarboxylate and then introduce the chloromethyl group, making this a more complex route. A more direct approach involves the synthesis of 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid, which highlights the possibility of having a carboxylic acid group at the 5-position that could be a handle for further transformation google.com.
The Vilsmeier-Haack reaction is a powerful tool for the formylation of aromatic and heteroaromatic compounds, which could provide a 1-phenyl-1H-pyrazole-5-carbaldehyde precursor. This aldehyde can then be reduced to the corresponding alcohol and subsequently chlorinated. However, the regioselectivity of the Vilsmeier-Haack reaction on 1-phenyl-1H-pyrazole needs to be carefully controlled, as formylation at the 4-position is also possible core.ac.ukmdpi.com.
Optimized Reaction Conditions and Parameter Analysis
The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions. A thorough analysis of parameters such as solvent, temperature, pressure, and catalysis is crucial for developing a robust and high-yielding synthetic protocol.
Solvent Effects on Synthetic Efficiency
The choice of solvent can significantly impact the rate and selectivity of pyrazole synthesis. In the context of direct chloromethylation, the reaction is often carried out in the presence of a strong acid, which can also act as the solvent. For precursor-based routes, the solvent plays a critical role in both the formation of the pyrazole ring and the subsequent functional group transformations. For instance, in the synthesis of 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, a mixture of toluene and dichloromethane has been used mdpi.com. The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting the regioselectivity of the reaction.
Temperature and Pressure Optimization Studies
Temperature is a critical parameter that must be carefully controlled to ensure the desired reaction outcome. In direct chloromethylation, elevated temperatures can lead to the formation of undesirable byproducts. For multi-step syntheses, each step will have its own optimal temperature range. For example, the formation of pyrazole rings from hydrazines and dicarbonyl compounds is often carried out at elevated temperatures to drive the cyclization reaction mdpi.com.
While the effect of pressure is not extensively documented for the synthesis of this specific compound, in gas-liquid reactions, such as those involving hydrogen chloride gas for chloromethylation, pressure can influence the concentration of the reactive species in the liquid phase and thus affect the reaction rate.
Catalysis in the Formation of this compound
Catalysis is a key element in many of the synthetic strategies for this compound. In direct chloromethylation, both Brønsted and Lewis acids can be employed. Protic acids like HCl are fundamental to the reaction, while Lewis acids such as zinc chloride can enhance the electrophilicity of the chloromethylating agent researchgate.net. The catalytic system can also influence the regioselectivity of the substitution on the pyrazole ring.
In precursor-based syntheses, various catalysts are employed for the formation of the pyrazole ring itself. For example, the condensation of 1,3-diketones with hydrazines can be catalyzed by acids or bases mdpi.com. Furthermore, transition metal catalysts, such as copper, have been used for the synthesis of polysubstituted pyrazoles under mild, acid-free conditions organic-chemistry.org. The choice of catalyst can be critical in achieving high regioselectivity in the initial pyrazole ring formation, which is essential for the successful synthesis of the target 5-substituted compound.
Below is a table summarizing various synthetic approaches to functionalized pyrazoles that are relevant to the synthesis of the target compound.
| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |
| 3,5-dimethyl-1-phenyl-1H-pyrazole | Paraformaldehyde, conc. HCl | 4-(chloromethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole | - | researchgate.net |
| Phenylhydrazine, Dimethyl acetylenedicarboxylate | Toluene/DCM, reflux, 2h | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | - | mdpi.com |
| Ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate | Reduction | 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol | - | nih.gov |
| Aromatic hydrocarbons | Paraformaldehyde, HCl, ZnCl₂, Acetic acid, H₂SO₄, PEG-800 | Chloromethylated aromatic hydrocarbons | Good to Excellent | researchgate.net |
| Hydrazones | Vilsmeier-Haack reagent (DMF, POCl₃) | Pyrazole-4-carbaldehydes | Good | core.ac.ukmdpi.com |
Mechanistic Investigations of this compound Formation
The formation of the this compound ring system is primarily governed by the principles of [3+2] cyclocondensation reactions. Mechanistic investigations into these pathways provide critical insights into reaction outcomes, including regioselectivity.
Proposed Reaction Pathways
The most common and well-established route to the 1,5-disubstituted pyrazole core is the Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). For the synthesis of this compound, the reaction would proceed between phenylhydrazine and a suitable 1,3-dielectrophile containing a chloromethyl precursor.
A plausible reaction pathway is initiated by the nucleophilic attack of the more nucleophilic nitrogen of phenylhydrazine onto a carbonyl carbon of the 1,3-dicarbonyl equivalent. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring.
Proposed Mechanism:
Initial Attack: The terminal nitrogen atom of phenylhydrazine attacks one of the electrophilic carbonyl carbons of a 1,3-dicarbonyl compound.
Intermediate Formation: This leads to the formation of a hemiaminal intermediate, which quickly dehydrates to form a hydrazone.
Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group, forming a five-membered heterocyclic ring.
Aromatization: The final step involves the elimination of a water molecule from the cyclic intermediate, resulting in the formation of the stable aromatic pyrazole ring.
The regioselectivity of the reaction, which determines whether the 1,3- or 1,5-disubstituted pyrazole is formed, is highly dependent on the nature of the hydrazine and the reaction conditions. For instance, using free arylhydrazine typically leads to the 1,5-regioisomer, while the use of arylhydrazine hydrochlorides can favor the formation of the 1,3-regioisomer. In the context of this compound, the use of free phenylhydrazine would be expected to favor the desired 1,5-substitution pattern.
Another proposed pathway involves the reaction of α,β-unsaturated ketones (chalcones) with hydrazine, which proceeds through a pyrazoline intermediate that is subsequently oxidized to the pyrazole.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of pyrazole derivatives aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. These principles are increasingly being applied to the synthesis of compounds like this compound.
Solvent-Free Synthetic Methodologies
A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. Solvent-free, or solid-state, reactions offer a significant improvement. For pyrazole synthesis, solvent-free methods have been developed, often utilizing microwave irradiation to accelerate the reaction. These reactions can proceed rapidly and with high yields, reducing both waste and energy consumption.
One-pot, multicomponent reactions under solvent-free conditions are particularly advantageous, as they combine several synthetic steps without isolating intermediates, further reducing solvent use and potential waste.
Table 1: Comparison of Solvent-Based vs. Solvent-Free Pyrazole Synthesis Approaches
| Feature | Conventional Solvent-Based Synthesis | Solvent-Free Synthesis (e.g., Microwave-Assisted) |
|---|---|---|
| Solvent Use | High (e.g., ethanol, acetic acid) | None or minimal |
| Reaction Time | Several hours to days | Minutes to a few hours |
| Energy Consumption | Prolonged heating required | Often lower due to rapid, targeted heating |
| Work-up Procedure | Often involves solvent extraction and extensive purification | Simpler, often involves direct crystallization of the product |
| Environmental Impact | Higher due to solvent waste and potential emissions | Significantly lower |
Catalyst-Free and Ligand-Free Approaches
The development of catalyst-free and ligand-free reactions is another important goal in green synthesis, as it avoids the use of often expensive, toxic, and difficult-to-remove metal catalysts and organic ligands. The synthesis of pyrazoles can be achieved through the 1,3-dipolar cycloaddition of diazo compounds to alkynes simply by heating under solvent-free conditions, completely avoiding the need for a catalyst. This approach offers high yields without the need for complex work-up or purification steps.
Atom Economy and Reaction Efficiency Assessment
Atom economy is a core metric in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred as they generate minimal waste.
The synthesis of this compound via a [3+2] cyclocondensation reaction is inherently atom-economical. The main byproduct is water, which is environmentally benign. In contrast, substitution or elimination reactions often have lower atom economies due to the generation of stoichiometric byproducts.
Table 2: Atom Economy Assessment of a Hypothetical Pyrazole Synthesis
| Reaction Type | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
|---|---|---|---|---|
| [3+2] Cyclocondensation | Phenylhydrazine + 4-chloroacetoacetic ester | 5-(chloromethyl)-1-phenyl-1H-pyrazol-3-ol | 2 H₂O + Ethanol | ~75-85% (Depends on exact structure) |
| Addition Reaction | Diazo Compound + Chloro-alkyne | this compound | None | 100% |
Note: The table presents a theoretical assessment. Actual atom economy depends on the specific precursors used.
Multicomponent syntheses are particularly notable for their high atom economy, as they combine multiple reactants in a single step to form a complex product with few, if any, byproducts. Assessing reaction efficiency also involves considering the reaction yield, energy consumption, and the "E-factor" (Environmental Factor), which quantifies the total waste produced. Green synthetic routes, such as solvent-free and catalyst-free methods, generally result in a much lower E-factor compared to traditional approaches.
Scale-Up Considerations and Process Optimization for Academic Research
Transitioning a synthetic procedure from a small, laboratory scale (milligrams to grams) to a larger, pilot scale (hundreds of grams to kilograms) within an academic research setting presents a unique set of challenges. catsci.com It requires a systematic approach to process optimization, focusing on safety, efficiency, cost-effectiveness, and reproducibility. ump.edu.my The goal is to develop a robust process that can consistently deliver the target compound, this compound, in larger quantities without compromising purity.
Key areas for consideration during scale-up include:
Route Selection and Reagent Choice: The initial synthetic route may not be the most efficient or economical for larger quantities. It is crucial to evaluate alternative starting materials that are cheaper and more readily available. catsci.com Reagents should be chosen based on their cost, safety profile, and atom economy.
Reaction Parameter Optimization: Each reaction parameter must be systematically optimized. This includes solvent selection (favoring less hazardous and easily removable solvents), reaction concentration (higher concentrations increase throughput but may pose safety risks), temperature control, and order of reagent addition.
Thermal Safety: Exothermic reactions pose a significant risk during scale-up. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. ump.edu.my Reaction calorimetry should be performed to measure heat flow and identify potential thermal runaway hazards.
Work-up and Purification: Purification by column chromatography, common in small-scale synthesis, is often impractical for large quantities. Alternative methods like crystallization, distillation, or extraction must be developed. These methods are more scalable and cost-effective.
Process Monitoring: Implementing analytical techniques to monitor the reaction progress is vital. This allows for the determination of reaction endpoints, identification of byproducts, and ensures batch-to-batch consistency.
Table 2: Process Optimization Parameters for Scale-Up in Academic Research
| Parameter | Small-Scale (Benchtop) | Optimized Scale-Up Consideration | Impact on Process |
|---|---|---|---|
| Purification | Column Chromatography | Crystallization / Distillation | Reduces solvent waste, cost, and time; improves throughput. |
| Reaction Monitoring | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) | Provides quantitative data on conversion, yield, and impurity profile. |
| Solvent Volume | High dilution (e.g., 0.1 M) | Increased concentration (e.g., 0.5-1.0 M) | Improves reactor efficiency and reduces solvent usage and cost. |
| Temperature Control | Heating mantle, oil bath | Jacketed reactor with overhead stirring and temperature probe | Ensures uniform temperature, prevents hotspots, and improves safety and reproducibility. huber-usa.com |
| Reagent Addition | Manual addition via pipette/funnel | Automated addition via syringe pump or dropping funnel | Controls reaction rate, manages exotherms, and improves safety and consistency. |
By carefully considering these factors, a synthetic process developed in an academic lab can be successfully scaled to produce larger quantities of this compound, facilitating further research and development.
Structural Elucidation and Conformational Landscape of 5 Chloromethyl 1 Phenyl 1h Pyrazole
Advanced Spectroscopic Characterization Beyond Basic Identification
X-ray Crystallography for Solid-State Structural Determination:A crystal structure for 5-(chloromethyl)-1-phenyl-1H-pyrazole has not been deposited in crystallographic databases.
Polymorphism and Pseudopolymorphism Investigations:There are no published studies investigating the existence of polymorphs or pseudopolymorphs for this compound.
Due to the absence of this specific data, the generation of the requested article with the required level of detail and scientific accuracy is not feasible.
Conformational Analysis and Rotational Barriers
Pyrazole (B372694) Ring Conformation
The pyrazole ring, a five-membered aromatic heterocycle, generally adopts a planar conformation. This planarity is a consequence of the sp² hybridization of the ring atoms and the delocalization of π-electrons, which confers aromatic stability. X-ray crystallographic studies of various pyrazole derivatives consistently show a high degree of planarity. For instance, in the crystal structure of 5-chloromethyl-1,3-dimethyl-1H-pyrazole, the pyrazole ring is nearly perfectly planar, with a root-mean-square deviation of only 0.003 Å. nih.gov This inherent planarity is expected to be maintained in this compound, providing a rigid scaffold for the attached phenyl and chloromethyl groups.
Phenyl Ring Rotational Dynamics
The rotation of the phenyl group around the C-N bond connecting it to the pyrazole ring is a key conformational feature. The degree of this rotation is governed by the balance between electronic effects, such as conjugation between the two rings, and steric hindrance from adjacent substituents.
In an ideal scenario for maximum π-conjugation, the phenyl and pyrazole rings would be coplanar. However, steric clashes between the ortho-hydrogens of the phenyl ring and the atoms of the pyrazole ring often lead to a non-planar, or twisted, conformation. Computational and experimental studies on related 1-phenyl-1H-pyrazole derivatives have shown that a twisted conformation is generally favored.
For example, computational analysis of a conformationally constrained analogue of a complex pyrazole derivative indicated a significant energy barrier to rotation of the aryl rings, on the order of 20 kcal/mol. nih.gov NMR studies on the same compound determined this barrier to be approximately 18 kcal/mol. nih.gov In the solid state, the dihedral angle between the phenyl and pyrazole rings in 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes was found to be indicative of a twisted conformation. nih.gov For this compound, a similar twisted ground-state conformation is anticipated, with a notable rotational barrier that restricts free rotation at room temperature.
Chloromethyl Group Rotameric Preferences
The chloromethyl group (-CH₂Cl) at the 5-position of the pyrazole ring also exhibits rotational freedom around the C-C bond. The rotation of this group leads to different rotamers, with their relative stabilities influenced by steric and electronic interactions with the pyrazole ring.
The preferred conformation of the chloromethyl group will likely seek to minimize steric repulsion with the adjacent phenyl group at the 1-position and the nitrogen atom at the 1-position of the pyrazole ring. Theoretical calculations on similar systems suggest that staggered conformations are generally more stable than eclipsed ones. The precise rotational preference will be a subtle interplay of these factors, and it is likely that multiple rotamers exist in equilibrium at room temperature.
Gas-Phase and Solution-Phase Conformational Studies
The conformation of a molecule can be influenced by its environment. Intermolecular forces in solution and the absence thereof in the gas phase can lead to different preferred geometries.
Spectroscopic Data Interpretation for Solution Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of molecules in solution. For this compound, ¹H and ¹³C NMR spectroscopy can provide valuable insights.
The chemical shifts of the pyrazole and phenyl protons and carbons can be sensitive to the dihedral angle between the two rings. In cases of restricted rotation, distinct signals for the ortho-, meta-, and para-protons of the phenyl group would be expected. Variable-temperature NMR studies could potentially be used to determine the energy barrier for phenyl ring rotation. nih.gov Furthermore, Nuclear Overhauser Effect (NOE) experiments could provide through-space distance information between protons on the phenyl ring and the pyrazole ring, helping to define the preferred orientation in solution. Studies on phenyl-substituted azoles have demonstrated the utility of ¹³C NMR in assessing the extent of interannular conjugation, which is directly related to the conformation. scispace.comcdnsciencepub.com
| Technique | Potential Information Gained |
| ¹H NMR | Chemical shifts indicative of ring current effects and steric hindrance. |
| ¹³C NMR | Assessment of interannular conjugation and electronic environment. |
| Variable-Temperature NMR | Determination of rotational energy barriers. |
| NOE Spectroscopy | Through-space correlations to define preferred orientation. |
Electron Diffraction Studies
Gas-phase electron diffraction (GED) is an experimental technique used to determine the structure of molecules in the gas phase, free from intermolecular interactions. researchgate.netutwente.nl While no specific GED studies on this compound have been reported, the technique could, in principle, provide precise bond lengths, bond angles, and dihedral angles for the molecule in its gaseous state.
A GED study would be instrumental in definitively determining the average torsional angle between the phenyl and pyrazole rings and the preferred rotameric conformation of the chloromethyl group in the absence of solvent effects. Such data would provide a valuable benchmark for comparison with computational models and solution-phase studies. The refinement of GED data often benefits from being combined with high-level quantum chemical calculations to resolve ambiguities and improve the accuracy of the determined structure. researchgate.netmdpi.com
Reactivity Profile and Transformation Chemistry of 5 Chloromethyl 1 Phenyl 1h Pyrazole
Nucleophilic Substitution Reactions at the Chloromethyl Moiety
The primary mode of reaction for 5-(chloromethyl)-1-phenyl-1H-pyrazole involves the substitution of the chlorine atom by various nucleophiles. These reactions typically proceed via an SN2 mechanism, given the primary nature of the carbon center bearing the leaving group. The electrophilic carbon of the chloromethyl group is readily attacked by a diverse range of nucleophiles, leading to the formation of a multitude of functionalized pyrazole (B372694) derivatives.
Reactions with oxygen-centered nucleophiles allow for the introduction of ether, alcohol, and ester functionalities at the 5-position of the pyrazole ring.
Alcoholysis: In the presence of an alcohol and a base, this compound can be converted to the corresponding ether. The base is required to deprotonate the alcohol, generating a more potent alkoxide nucleophile.
Hydrolysis: Treatment with water or hydroxide sources results in the formation of (1-phenyl-1H-pyrazol-5-yl)methanol. This reaction can occur under neutral, acidic, or basic conditions, although basic conditions that generate the hydroxide ion (a stronger nucleophile) typically accelerate the reaction.
Carboxylate Substitution: Carboxylate anions, derived from carboxylic acids, can act as nucleophiles to displace the chloride, yielding ester derivatives. This reaction is often carried out in the presence of a non-nucleophilic base to deprotonate the carboxylic acid.
Table 1: Examples of Substitution with Oxygen-Centered Nucleophiles
| Nucleophile | Reagent/Conditions | Product |
|---|---|---|
| Methoxide | CH₃ONa / CH₃OH, reflux | 5-(methoxymethyl)-1-phenyl-1H-pyrazole |
| Hydroxide | NaOH (aq), heat | (1-phenyl-1H-pyrazol-5-yl)methanol |
Nitrogen nucleophiles provide a pathway to a variety of nitrogen-containing pyrazole derivatives, which are of significant interest in medicinal chemistry.
Amination: Primary and secondary amines can react with this compound to yield the corresponding secondary and tertiary amines, respectively. The reaction typically requires a base to neutralize the HCl formed as a byproduct.
Azidation: The azide ion (N₃⁻), usually from sodium azide, is an excellent nucleophile and reacts readily to form 5-(azidomethyl)-1-phenyl-1H-pyrazole. This azide derivative is a valuable precursor for the synthesis of amines (via reduction) and triazoles (via cycloaddition).
Imidation: Imide anions, such as phthalimide anion, can be used to synthesize protected primary amines via the Gabriel synthesis. The initial substitution product is subsequently hydrolyzed to release the primary amine.
Table 2: Examples of Substitution with Nitrogen-Centered Nucleophiles
| Nucleophile | Reagent/Conditions | Product |
|---|---|---|
| Diethylamine | (C₂H₅)₂NH, K₂CO₃ / CH₃CN | N,N-diethyl-1-(1-phenyl-1H-pyrazol-5-yl)methanamine |
| Azide | NaN₃ / DMF | 5-(azidomethyl)-1-phenyl-1H-pyrazole |
Sulfur-based nucleophiles are highly effective in SN2 reactions, leading to the formation of thioethers, sulfones, and other sulfur-containing compounds.
Thiolation: Thiolates (RS⁻), generated by treating a thiol with a base, are potent nucleophiles that react with the chloromethyl group to form thioethers (sulfides).
Sulfonylation: Sulfinate salts, such as sodium benzenesulfinate, can be used to synthesize sulfones. The resulting pyrazolyl methyl sulfones are of interest due to the chemical stability and biological activity associated with the sulfone group.
Table 3: Examples of Substitution with Sulfur-Centered Nucleophiles
| Nucleophile | Reagent/Conditions | Product |
|---|---|---|
| Ethanethiolate | C₂H₅SNa / EtOH | 5-((ethylthio)methyl)-1-phenyl-1H-pyrazole |
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and the chloromethyl group provides an electrophilic handle for such transformations.
Cyanation: The cyanide ion (CN⁻) is a strong nucleophile that readily displaces the chloride to yield (1-phenyl-1H-pyrazol-5-yl)acetonitrile. The resulting nitrile is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine.
Malonate Synthesis: The enolate of diethyl malonate, formed by treatment with a base like sodium ethoxide, can act as a carbon nucleophile. This reaction is a classic method for forming carbon-carbon bonds and introduces a malonic ester moiety that can be further manipulated.
Grignard Reagents: While Grignard reagents (RMgX) are powerful carbon nucleophiles, their reaction with benzylic-type halides can sometimes be complicated by side reactions. However, under carefully controlled conditions, they can be used for alkylation or arylation.
Table 4: Examples of Substitution with Carbon-Centered Nucleophiles
| Nucleophile | Reagent/Conditions | Product |
|---|---|---|
| Cyanide | NaCN / DMSO, heat | 2-(1-phenyl-1H-pyrazol-5-yl)acetonitrile |
| Diethyl malonate enolate | CH₂(COOC₂H₅)₂, NaOEt / EtOH | Diethyl 2-((1-phenyl-1H-pyrazol-5-yl)methyl)malonate |
The chloride of the chloromethyl group can be exchanged for other halogens, which can alter the reactivity of the substrate for subsequent reactions.
Iodination and Bromination: The Finkelstein reaction is a classic method for halogen exchange. Treating this compound with sodium iodide or sodium bromide in a solvent like acetone, where the resulting sodium chloride is insoluble, drives the equilibrium towards the formation of the corresponding iodo- or bromomethyl derivative. The iodomethyl derivative is often more reactive in subsequent substitution reactions.
Fluorination: Introduction of fluorine can be achieved using various fluorinating agents, such as potassium fluoride under phase-transfer conditions (e.g., with a crown ether).
Table 5: Examples of Halogen Exchange Reactions
| Reaction | Reagent/Conditions | Product |
|---|---|---|
| Iodination (Finkelstein) | NaI / Acetone, reflux | 5-(iodomethyl)-1-phenyl-1H-pyrazole |
| Bromination (Finkelstein) | NaBr / Acetone, reflux | 5-(bromomethyl)-1-phenyl-1H-pyrazole |
Regioselectivity: The nucleophilic substitution reactions of this compound are highly regioselective. The reaction occurs exclusively at the methylene (B1212753) carbon (the carbon of the chloromethyl group) and not at the pyrazole ring itself. The pyrazole ring is an aromatic, electron-rich system and is generally not susceptible to nucleophilic attack under these conditions. The alternative site for nucleophilic attack, the carbon atoms of the pyrazole ring, would require a different mechanism, such as a nucleophilic aromatic substitution (SNAr), which is not favored in this system without strong electron-withdrawing groups on the ring.
Stereoselectivity: The carbon atom of the chloromethyl group is prochiral. If a chiral nucleophile is used, or if a chiral auxiliary is present, the reaction could potentially proceed with stereoselectivity, leading to the formation of diastereomers in unequal amounts. However, since the starting material is achiral and the reactions discussed typically involve achiral nucleophiles, the products are also achiral or, if a stereocenter is formed, a racemic mixture would be expected. The substitution proceeds via a standard SN2 mechanism, which involves a backside attack by the nucleophile, leading to an inversion of configuration if the carbon were a stereocenter. As the substrate does not have a stereocenter at the reaction site, stereoselectivity in terms of enantioselectivity is not a primary consideration unless chiral reagents or catalysts are employed.
Elimination Reactions Involving the Chloromethyl Group
The chloromethyl group, being a primary alkyl halide, is susceptible to elimination reactions, particularly in the presence of a base. These reactions typically involve the removal of a hydrogen atom from the methyl group and the chloride ion, leading to the formation of a double bond.
Dehydrochlorination is a classic elimination reaction pathway for alkyl halides. In the case of this compound, treatment with a strong, sterically hindered base could potentially lead to the formation of a highly reactive exocyclic methylene pyrazole intermediate. The general mechanism involves the abstraction of a proton from the carbon adjacent to the chlorine atom by a base, followed by the expulsion of the chloride ion.
While specific studies on the dehydrochlorination of this compound are not extensively documented, the principles of E2 elimination reactions are well-established. The choice of base and reaction conditions would be critical in favoring elimination over potential substitution reactions.
Table 1: Plausible Dehydrochlorination Conditions
| Base | Solvent | Temperature | Expected Outcome |
|---|---|---|---|
| Potassium tert-butoxide | tert-Butanol | Elevated | Favors elimination |
| Sodium hydride | Tetrahydrofuran (THF) | Room to elevated | Strong, non-nucleophilic base |
The chloromethyl group can also serve as a precursor to various reactive intermediates.
Carbenes: While the direct formation of a pyrazolyl-substituted carbene from this compound via alpha-elimination is not a common pathway, such intermediates are often generated from other precursors like tosylhydrazones. If formed, these carbenes would be highly reactive species capable of undergoing cyclopropanation with alkenes or C-H insertion reactions.
Ylides: A more common transformation is the formation of phosphorus ylides (Wittig reagents). The reaction of this compound with a phosphine, such as triphenylphosphine (B44618), would first yield a phosphonium (B103445) salt. Subsequent deprotonation of this salt with a strong base would generate the corresponding pyrazolyl-substituted ylide. This ylide could then be used in Wittig reactions with aldehydes and ketones to synthesize pyrazolyl-substituted alkenes.
Radical Reactions of this compound
The C-Cl bond in the chloromethyl group can undergo homolytic cleavage to generate a pyrazolylmethyl radical. This radical can participate in various radical-mediated transformations.
Free-radical halogenation typically occurs at C-H bonds under UV light or with a radical initiator. While the chloromethyl group is already halogenated, the pyrazole ring itself can undergo radical substitution. Studies on the free-radical phenylation of 1-phenylpyrazole have shown that radical attack can occur on the pyrazole ring. Furthermore, direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines at the C4 position has been successfully achieved using N-halosuccinimides (NXS) beilstein-archives.org. This suggests that the C4 position of this compound could be susceptible to radical halogenation.
The reaction would likely proceed via a standard free-radical chain mechanism involving initiation, propagation, and termination steps wikipedia.orgyoutube.comyoutube.com.
Table 2: Potential Outcomes of Radical Halogenation at C4
| Reagent | Conditions | Major Product |
|---|---|---|
| N-Chlorosuccinimide (NCS) | Radical Initiator (e.g., AIBN), CCl₄, reflux | 4-Chloro-5-(chloromethyl)-1-phenyl-1H-pyrazole |
| N-Bromosuccinimide (NBS) | Radical Initiator (e.g., AIBN), CCl₄, reflux | 4-Bromo-5-(chloromethyl)-1-phenyl-1H-pyrazole |
These reactions provide a pathway to synthesize di-halogenated pyrazole derivatives beilstein-archives.org.
Generation of the 5-(pyrazolylmethyl) radical from this compound would allow for its addition to unsaturated substrates like alkenes and alkynes. This process typically requires a radical initiator and conditions that favor the homolytic cleavage of the C-Cl bond. The resulting radical adduct can then be trapped or undergo further transformations.
For example, the addition of the 5-(pyrazolylmethyl) radical to an electron-deficient alkene would form a new carbon-carbon bond and a new radical intermediate, which could then abstract a hydrogen atom from a donor or be trapped by another species to terminate the radical chain. While specific examples with this substrate are scarce, the generation of halomethyl radicals and their subsequent addition to alkenes is a known transformation in organic synthesis nih.gov.
The 5-(pyrazolylmethyl) radical is a key intermediate for forming new carbon-carbon bonds. Besides addition reactions, this radical can participate in coupling or dimerization reactions. For instance, copper-promoted dimerization of related 5-aminopyrazoles has been shown to proceed through radical intermediates, leading to the formation of C-C and C-N bonds nih.gov. This suggests that under appropriate catalytic conditions, the 5-(pyrazolylmethyl) radical could undergo homocoupling to form a 1,2-di(1-phenyl-1H-pyrazol-5-yl)ethane derivative or cross-coupling with other radical species present in the reaction mixture.
Cycloaddition Reactions Initiated by the Chloromethyl Moiety
A detailed search of chemical databases and scholarly articles yielded no specific examples of cycloaddition reactions, either chim.itnih.gov-dipolar or pericyclic, that are initiated by the chloromethyl group of this compound.
chim.itnih.gov-Dipolar Cycloadditions
The scientific literature does not describe methods for converting the chloromethyl group of this compound into a 1,3-dipole (such as an azomethine ylide or a nitrile ylide) for subsequent cycloaddition reactions. While the synthesis of pyrazoles via 1,3-dipolar cycloadditions is a common strategy, the use of a pre-formed chloromethylpyrazole as a precursor for generating a dipole for such reactions is not documented.
Pericyclic Reactions
There is no available research documenting the participation of the chloromethyl group of this compound in pericyclic reactions. The chloromethyl functionality is not a typical diene or dienophile, and no literature suggests its transformation into a reactive species suitable for reactions like Diels-Alder or electrocyclization under known conditions.
Functionalization of the Pyrazole Ring System
While the functionalization of the parent 1-phenylpyrazole ring is known, specific studies on the electrophilic substitution, lithiation, or transition-metal-catalyzed C-H activation of the pyrazole nucleus in this compound have not been reported. The presence of the 5-(chloromethyl) group, a weakly electron-withdrawing substituent, would be expected to influence the regioselectivity and rate of these reactions compared to the unsubstituted parent compound, but no experimental data is available to substantiate this.
Electrophilic Aromatic Substitution on the Pyrazole Nucleus
No studies detailing the electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) on the pyrazole ring of this compound could be located. Therefore, no data on reaction conditions, yields, or regioselectivity for this specific substrate can be provided.
Lithiation and Subsequent Electrophilic Quenching
The C5 position of the pyrazole ring is blocked by the chloromethyl group, precluding the typical lithiation seen in 1-phenylpyrazole. Alternative lithiation pathways, such as at the C4 position or on the N-phenyl ring, have not been described for this molecule. There are no published reports on the lithiation of this compound and its subsequent reaction with electrophiles.
Transition-Metal-Catalyzed Cross-Coupling Reactions on the Pyrazole Ring (e.g., C-H activation)
The field of C-H activation is extensive, including for pyrazole derivatives. However, a specific application of these methods to this compound is not found in the literature. Research on pyrazole C-H activation often focuses on the C5 position, which is substituted in the target molecule. No data exists for C-H activation at other positions on the pyrazole ring for this compound.
Due to the absence of specific research findings for these outlined topics, the generation of an article with the required detailed data and tables is not feasible.
Reactions Involving the N-Phenyl Moiety
The N-phenyl group in 1-phenylpyrazole derivatives can undergo a variety of transformations typical of aromatic rings, although its reactivity is modulated by the electronic influence of the attached pyrazole heterocycle.
Electrophilic Aromatic Substitution on the Phenyl Ring
Electrophilic substitution on the 1-phenylpyrazole system demonstrates a remarkable dependence on reaction conditions, leading to selective functionalization of either the pyrazole or the phenyl ring. cdnsciencepub.com When the neutral 1-phenylpyrazole molecule is the reacting species, electrophilic attack preferentially occurs at the 4-position of the pyrazole ring. cdnsciencepub.com However, under strongly acidic conditions, the pyrazole ring becomes protonated. This protonation deactivates the heterocyclic ring towards electrophilic attack and allows for substitution to occur on the phenyl group.
Nitration of 1-phenylpyrazole with mixed nitric and sulfuric acids at low temperatures results in the formation of 1-(p-nitrophenyl)pyrazole as the primary product. cdnsciencepub.com Similarly, bromination in concentrated sulfuric acid in the presence of silver sulfate yields 1-(p-bromophenyl)pyrazole. cdnsciencepub.com This pronounced para-selectivity suggests that the protonated pyrazole moiety acts as a deactivating but ortho-, para-directing group. The reaction is believed to proceed through the conjugate acid of the pyrazole. cdnsciencepub.com Alternative syntheses have confirmed that electrophilic attack takes place at the para position of the N-phenyl group. researchgate.net
| Reaction | Reagents & Conditions | Major Product | Reference |
| Nitration | Mixed HNO₃/H₂SO₄, 12°C | 1-(p-nitrophenyl)pyrazole | cdnsciencepub.com |
| Bromination | Br₂/H₂SO₄, Ag₂SO₄ | 1-(p-bromophenyl)pyrazole | cdnsciencepub.com |
| Substitution | 1,3-dithiolium iodide/perchlorate | para-substituted N-phenyl product | researchgate.net |
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) provides a powerful strategy for the regioselective functionalization of aromatic rings at the position ortho to a directing metalation group (DMG). wikipedia.org In the case of 1-phenylpyrazole derivatives, the nitrogen atom at the 2-position of the pyrazole ring can serve as a DMG. wikipedia.orgoup.com
This process involves the coordination of a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), to the Lewis basic N2 atom of the pyrazole. uwindsor.cabaranlab.org This coordination brings the base into proximity with the ortho-protons of the phenyl ring, facilitating deprotonation to form a stable ortho-lithiated intermediate. wikipedia.orgbaranlab.org This aryllithium species can then be trapped by a wide range of electrophiles (E+) to introduce a variety of substituents exclusively at the ortho position. wikipedia.org Research has confirmed that the lithiation of 1-phenylpyrazoles, such as 3,5-dimethyl-1-phenylpyrazole, with butyllithium is directed to an ortho position of the phenyl ring, a result attributed to the coordination of lithium with the pyrazole 2-nitrogen. oup.com
General Scheme for Directed Ortho-Metalation:
Coordination: The organolithium reagent coordinates to the N2 atom of the pyrazole.
Deprotonation: The ortho-proton of the phenyl ring is abstracted by the base.
Electrophilic Quench: The resulting aryllithium intermediate reacts with an added electrophile.
| Step | Description | Key Reagents |
| 1 | Coordination and Deprotonation | n-BuLi, s-BuLi, or t-BuLi in an ethereal solvent (e.g., THF, Et₂O) |
| 2 | Electrophilic Trapping | Various electrophiles (e.g., CO₂, I₂, aldehydes, ketones, alkyl halides) |
Palladium-Catalyzed C-C, C-N, C-O Bond Formations
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. sigmaaldrich.comnih.gov While many applications on pyrazoles involve functionalizing the heterocyclic ring itself, the N-phenyl moiety can also participate in these transformations, provided it is first converted into a suitable substrate, typically an aryl halide or triflate.
For instance, a derivative such as 1-(4-bromophenyl)-5-(chloromethyl)-1H-pyrazole could undergo a variety of coupling reactions:
Suzuki-Miyaura Coupling: Reaction with an organoboronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base would form a C-C bond, leading to a biaryl structure. sigmaaldrich.comresearchgate.net
Buchwald-Hartwig Amination: Coupling with an amine using a palladium catalyst and a suitable phosphine ligand (e.g., SPhos, X-Phos) would form a C-N bond, yielding a diarylamine derivative. sigmaaldrich.compolyu.edu.hk
Heck Reaction: Reaction with an alkene under palladium catalysis would create a new C-C bond, attaching a vinyl group to the phenyl ring. sigmaaldrich.com
Sonogashira Coupling: Coupling with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, would result in a C-C bond, forming an arylethynyl derivative. sigmaaldrich.com
The success of these reactions often depends on the choice of catalyst, ligands, base, and solvent. sigmaaldrich.comnih.gov Phenylpyrazole-based phosphine ligands have themselves been developed and shown to be highly effective in certain palladium-catalyzed cross-coupling reactions. polyu.edu.hk
| Reaction Type | Coupling Partner | Bond Formed | Typical Catalyst/Ligand System |
| Suzuki-Miyaura | R-B(OH)₂ | C-C | Pd(OAc)₂ or Pd(PPh₃)₄ with a phosphine ligand |
| Buchwald-Hartwig | R₂NH | C-N | Pd₂(dba)₃ with ligands like XPhos or SPhos |
| Heck | Alkene | C-C | Pd(OAc)₂ with PPh₃ or other phosphines |
| Sonogashira | Terminal Alkyne | C-C | PdCl₂(PPh₃)₂ with CuI co-catalyst |
Redox Chemistry and Electrochemical Transformations
The pyrazole and phenyl rings in the title compound are subject to redox reactions, which can be induced by chemical reagents or electrochemical methods.
Oxidation Pathways
The oxidation of pyrazole derivatives can lead to various products depending on the oxidant and reaction conditions. Electrochemical methods offer a promising approach for the functionalization of pyrazoles. mdpi.com For instance, anodic halogenation (chlorination, bromination, iodination) can be achieved under mild conditions. mdpi.com This process typically involves the electrochemical generation of a halogen (e.g., Cl₂) from a halide salt, which then acts as the electrophile and reacts with the pyrazole ring, usually at the 4-position. mdpi.com
While the phenyl ring is generally robust to oxidation, severe conditions can lead to its degradation. Metal-mediated reactions can also induce oxidative transformations. For example, rhodium-catalyzed oxidative coupling reactions of phenylazoles with alkynes proceed through the regioselective cleavage of C-H bonds. The oxidation of diazatitanacycles has also been studied as a mechanistic route to pyrazole synthesis, highlighting the role of oxidation in the formation of the pyrazole core. rsc.org
Reduction Pathways
The reduction of 1-phenylpyrazole derivatives can affect either the pyrazole ring, the phenyl ring, or both. Catalytic hydrogenation is a common method for reduction. Under typical conditions (e.g., H₂, Pd/C), the double bond within the pyrazole ring can be reduced to yield a pyrazoline or a fully saturated pyrazolidine derivative.
The aromatic phenyl ring is more resistant to reduction and generally requires more forcing conditions, such as high pressure and temperature or more active catalysts like rhodium on carbon or ruthenium. Alternatively, a Birch reduction (using an alkali metal like sodium or lithium in liquid ammonia (B1221849) with an alcohol proton source) could selectively reduce the phenyl ring to a non-conjugated diene, leaving the pyrazole ring intact, although the success of this method can be influenced by the substituents present. The reduction of azopyrazolines has been shown to yield the corresponding amines. researchgate.net
Electrochemical Synthesis and Derivatization
Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis and derivatization of heterocyclic compounds like pyrazoles. These methods utilize electric current to drive redox reactions, often avoiding the need for harsh reagents and simplifying product isolation.
Electrochemical Functionalization of the Pyrazole Ring:
The pyrazole ring is susceptible to electrochemical functionalization, primarily through oxidative processes. While specific studies on this compound are not extensively documented, the electrochemical behavior of the pyrazole nucleus has been investigated, providing a framework for predicting its reactivity.
Electrooxidative C-H functionalization is a prominent strategy for introducing new substituents onto the pyrazole ring. This can lead to the formation of C-Cl, C-Br, C-I, C-S, and N-N bonds. For instance, the anodic oxidation of pyrazole derivatives in the presence of halides or pseudohalides can lead to the introduction of these functional groups at the C4 position of the pyrazole ring.
| Reaction Type | Reagents/Conditions | Product Type | Reference |
| C-H Halogenation | Anodic oxidation, Halide source (e.g., NaCl, NaBr, NaI) | 4-Halopyrazole | Not specified in search results |
| C-H Thiocyanation | Anodic oxidation, Thiocyanate source (e.g., NH4SCN) | 4-Thiocyanatopyrazole | Not specified in search results |
| N-N Coupling (for aminopyrazoles) | Anodic oxidation | Azo compounds | Not specified in search results |
Synthesis via Electrochemical Cyclization:
Electrochemical methods have also been employed in the synthesis of the pyrazole core itself. One notable approach involves the [3+2] dipolar cycloaddition of in situ generated nitrile imines with dipolarophiles, which can be facilitated electrochemically. Another method demonstrates the synthesis of pyrazoles through the oxidative aromatization of pyrazolines, a reaction that can be carried out using an electrochemical setup. These synthetic routes could potentially be adapted for the preparation of this compound by selecting appropriate starting materials.
Photochemical Reactions of this compound
Photochemical reactions provide a powerful tool for accessing unique molecular architectures and initiating specific chemical transformations. The photochemistry of pyrazole derivatives has been shown to involve a variety of processes, including photodimerization, photocleavage, and photoisomerization.
Photochemical Transformations of the Pyrazole Ring:
The phenyl-substituted pyrazole core of this compound is expected to exhibit rich photochemical reactivity. Upon irradiation with UV light, phenyl-substituted pyrazoles have been observed to undergo several transformations:
Phototransposition: This process involves the rearrangement of the pyrazole ring to form an imidazole derivative. For example, direct irradiation of 1-methyl-4-phenylpyrazole leads to the formation of 1-methyl-4-phenylimidazole. This transformation is believed to proceed through a series of pericyclic reactions and intermediates.
Photocleavage: Irradiation can also lead to the cleavage of the pyrazole ring, resulting in the formation of acyclic products such as enaminonitriles and enaminoisocyanides.
The specific photochemical behavior of this compound would likely be influenced by the presence of the chloromethyl group, which could potentially participate in or alter the course of these reactions.
| Photochemical Reaction | Starting Material Analogue | Product(s) |
| Phototransposition | 1-methyl-4-phenylpyrazole | 1-methyl-4-phenylimidazole |
| Photocleavage | 1-methyl-4-phenylpyrazole | (E)/(Z)-3-(N-methylamino)-2-phenylpropenenitrile, (E)/(Z)-2-(N-methylamino)-1-phenylethenyl isocyanide |
| Photodimerization | 1,3,6-trimethylpyrano[2,3-c]pyrazole-4(1H)-one | cis-head-to-tail [2+2] dimer |
| Photocleavage | 1,3,6-trimethylpyrano[2,3-c]pyrazole-4(1H)-one (in ethanol) | Ethyl 5-hydroxy-1,3-dimethyl-1H-pyrazole-4-carboxylate |
Reactivity of the Chloromethyl Group:
The chloromethyl group is a versatile functional handle for further derivatization through nucleophilic substitution reactions. While not strictly a photochemical or electrochemical process, these transformations are fundamental to the reactivity profile of this compound. The carbon atom of the chloromethyl group is electrophilic and readily attacked by a wide range of nucleophiles, leading to the displacement of the chloride ion.
This reactivity allows for the introduction of various functional groups, providing access to a diverse library of derivatives. For instance, reaction with amines would yield aminomethyl-pyrazoles, reaction with thiols would produce thiomethyl-pyrazoles, and reaction with alcohols or phenols in the presence of a base would lead to the formation of the corresponding ethers. These transformations significantly expand the chemical space accessible from this compound.
Strategic Applications of 5 Chloromethyl 1 Phenyl 1h Pyrazole As a Versatile Synthetic Synthon
Precursor for Advanced Pyrazole-Based Heterocycles
The chloromethyl group in 5-(chloromethyl)-1-phenyl-1H-pyrazole serves as a key functional handle for the elaboration of the pyrazole (B372694) core into more intricate heterocyclic systems. This electrophilic center readily participates in nucleophilic substitution reactions, providing a straightforward entry into a wide array of derivatives that can subsequently undergo cyclization reactions.
Synthesis of Fused Pyrazole Ring Systems
The construction of fused pyrazole ring systems is a significant area of research due to the interesting pharmacological properties often associated with such scaffolds. This compound can be effectively employed as a precursor for the synthesis of various fused heterocycles, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyridazines.
A general strategy involves the initial alkylation of a suitable binucleophile with this compound, followed by an intramolecular cyclization. For instance, the reaction with a 2-aminopyridine (B139424) derivative can lead to the formation of a pyridinium (B92312) salt intermediate. Subsequent deprotonation and intramolecular cyclization can then yield the corresponding pyrazolo[1,5-a]pyrimidine (B1248293) derivative.
| Fused System | General Synthetic Approach | Key Intermediates |
| Pyrazolo[1,5-a]pyrimidines | Alkylation of 2-aminopyridines followed by intramolecular cyclization | Pyridinium salt |
| Pyrazolo[3,4-d]pyridazines | Reaction with hydrazine (B178648) derivatives followed by cyclization | Hydrazinyl-methyl-pyrazole |
| Pyrazolo[3,4-b]pyridines | Reaction with 2-aminonicotinic acid derivatives | Pyrazolyl-methyl-aminopyridine |
Construction of Spirocyclic Pyrazole Derivatives
Spirocyclic compounds, characterized by two rings sharing a single atom, are of considerable interest in medicinal chemistry due to their unique three-dimensional structures. The synthesis of spirocyclic pyrazole derivatives can be envisioned using this compound as a starting material. One potential approach involves a tandem alkylation-cyclization sequence with a cyclic bis-nucleophile.
For example, reaction with a cyclic diketone in the presence of a base could lead to the formation of an intermediate where the pyrazole moiety is attached to the cyclic system. Subsequent intramolecular cyclization would then generate the spirocyclic pyrazole derivative. The choice of the cyclic precursor and reaction conditions would be crucial in controlling the regioselectivity and stereoselectivity of the final product.
Macrocyclization Strategies Employing this compound
Macrocycles are large ring structures that often exhibit unique biological activities and are found in a number of natural products and pharmaceuticals. The incorporation of a pyrazole unit into a macrocyclic framework can be achieved using this compound as a key building block.
A plausible strategy for macrocyclization would involve a high-dilution reaction of a long-chain molecule containing two nucleophilic ends with two equivalents of this compound. This would lead to the formation of a large ring system incorporating two pyrazole units. Alternatively, a stepwise approach could be employed, where the pyrazole moiety is first attached to one end of a linear precursor, which is then cyclized in a subsequent step.
Building Block in Retrosynthetic Analysis for Complex Molecular Architectures
In the strategic planning of the synthesis of complex molecules, known as retrosynthetic analysis, key building blocks or "synthons" are identified. This compound can be considered a valuable synthon for the introduction of a 1-phenyl-1H-pyrazol-5-ylmethyl moiety into a target molecule.
Incorporation into Natural Product Analogs
Many natural products possess biological activity, but their complex structures can make them difficult to synthesize and modify. The synthesis of simplified analogs that retain the key pharmacophoric features is a common strategy in drug discovery. The 1-phenyl-1H-pyrazole core is a known pharmacophore in various biologically active compounds.
In a retrosynthetic analysis of a natural product analog containing a 1-phenyl-1H-pyrazol-5-ylmethyl group, this compound would be identified as the logical synthetic precursor. The disconnection would occur at the bond between the methylene (B1212753) group and the rest of the molecule, leading back to the chloromethyl pyrazole and a suitable nucleophile.
| Target Analog Structure | Retrosynthetic Disconnection | Key Building Blocks |
| Pyrazole-containing alkaloid analog | C-N or C-C bond formation | This compound and an amine or carbanion |
| Pyrazole-substituted terpene analog | C-C bond formation | This compound and a metalated terpene derivative |
Role in Scaffold Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to create a collection of structurally diverse molecules to explore chemical space and identify new biologically active compounds. The use of versatile building blocks that can be elaborated into a variety of different scaffolds is central to this approach.
This compound is well-suited for DOS due to the reactivity of the chloromethyl group. Starting from this single compound, a multitude of different reactions can be performed to generate a library of diverse pyrazole-containing molecules. For example, it can be reacted with a wide range of nucleophiles (amines, thiols, carbanions, etc.) to introduce appendage diversity. Furthermore, the resulting products can be subjected to various cyclization reactions to generate different heterocyclic scaffolds. This approach allows for the rapid generation of a large number of structurally distinct compounds for biological screening.
Generation of Reactive Intermediates for Organic Transformations
The chloromethyl group in this compound is a key functional handle that can be readily transformed into other reactive species, thereby expanding its utility in organic synthesis. This section explores its role in the formation of pyrazole-containing ylides and as a precursor to pyrazole-based carbenes and nitrenes.
Formation of Pyrazole-Containing Ylides
Phosphorus and sulfur ylides are powerful reagents in organic synthesis, most notably for the formation of carbon-carbon and carbon-heteroatom bonds. The synthesis of pyrazole-containing ylides can be achieved by reacting this compound with appropriate phosphines or sulfides to form the corresponding phosphonium (B103445) or sulfonium (B1226848) salts. Subsequent deprotonation of these salts with a strong base generates the highly reactive ylide.
Phosphorus Ylides: The reaction of this compound with triphenylphosphine (B44618) typically yields the corresponding (1-phenyl-1H-pyrazol-5-yl)methyltriphenylphosphonium chloride. Treatment of this phosphonium salt with a strong base, such as an organolithium reagent or a metal alkoxide, generates the corresponding phosphorus ylide. numberanalytics.com These ylides are valuable intermediates in the Wittig reaction, allowing for the introduction of a pyrazolyl-methylene group onto a carbonyl carbon to form an alkene.
Sulfur Ylides: Similarly, reaction with a sulfide, such as dimethyl sulfide, would furnish the corresponding sulfonium salt. Deprotonation of this salt generates a sulfur ylide, a key reagent in the Corey-Chaykovsky reaction for the synthesis of epoxides, cyclopropanes, and aziridines from carbonyls, α,β-unsaturated systems, and imines, respectively. nih.gov The stability and reactivity of the resulting sulfur ylide can be tuned by the substituents on the sulfur atom. baranlab.org
A general scheme for the formation of these ylides is presented below:
Table 1: Generation of Pyrazole-Containing Ylides
| Ylide Type | Reagents | Intermediate Salt | Ylide |
| Phosphorus Ylide | 1. Triphenylphosphine2. Strong Base (e.g., BuLi) | (1-phenyl-1H-pyrazol-5-yl)methyltriphenylphosphonium chloride | (1-phenyl-1H-pyrazol-5-yl)methylenetriphenylphosphorane |
| Sulfur Ylide | 1. Dimethyl Sulfide2. Strong Base (e.g., NaH) | Dimethyl((1-phenyl-1H-pyrazol-5-yl)methyl)sulfonium chloride | Dimethylsulfonium (1-phenyl-1H-pyrazol-5-yl)methylide |
Precursors for Pyrazole-Based Carbenes or Nitrenes
While the direct generation of carbenes from the chloromethyl group is not a standard transformation, this compound can serve as a precursor for molecules that, in turn, can generate these highly reactive species.
Pyrazole-Based Carbenes: One potential route to a pyrazole-based carbene would involve the conversion of the chloromethyl group to a diazomethyl group. This transformation can be challenging but could potentially be achieved through a multi-step sequence. Once formed, 5-(diazomethyl)-1-phenyl-1H-pyrazole could be subjected to thermal, photolytic, or metal-catalyzed decomposition to extrude nitrogen gas and generate the corresponding pyrazole-based carbene. These carbenes can then undergo a variety of characteristic reactions, including cyclopropanations, C-H insertions, and rearrangements.
Pyrazole-Based Nitrenes: A more direct pathway to a pyrazole-based nitrene involves the conversion of the chloromethyl group to an azidomethyl group. This can be readily accomplished via nucleophilic substitution with sodium azide. researchgate.net The resulting 5-(azidomethyl)-1-phenyl-1H-pyrazole can then be induced to eliminate dinitrogen through thermolysis or photolysis, yielding a highly reactive pyrazole-based nitrene. researchgate.net These nitrenes are known to undergo rearrangements and insertion reactions. For instance, the thermolysis of 5-azido-4-formylpyrazoles has been shown to lead to a novel ring-opening and ring-closure reaction, resulting in the formation of furan (B31954) derivatives. researchgate.net
Ligand Design and Synthesis Utilizing the Pyrazole Core
The pyrazole moiety is a well-established and versatile building block in the design of ligands for coordination chemistry. researchgate.netcardiff.ac.uk The nitrogen atoms of the pyrazole ring act as excellent donor sites for metal ions. The presence of the reactive chloromethyl group at the 5-position of this compound provides a convenient anchor point for the construction of more elaborate ligand architectures, including chelating and multidentate systems.
Chelation Chemistry and Metal Coordination Studies
Chelating ligands, which bind to a central metal ion through two or more donor atoms, form more stable complexes than their monodentate counterparts due to the chelate effect. This compound is an excellent starting material for the synthesis of such ligands.
By reacting the chloromethyl derivative with molecules containing additional donor atoms, such as amines or other heterocycles, bidentate and tridentate ligands can be readily prepared. For example, reaction with a primary or secondary amine can lead to the formation of ligands containing both a pyrazole nitrogen and an amino nitrogen donor. These ligands can then be used to form stable chelate complexes with a variety of transition metals. The coordination geometry and properties of the resulting metal complexes are influenced by the nature of the metal ion, the substituents on the pyrazole and phenyl rings, and the other coordinating groups. The study of these complexes provides valuable insights into the principles of coordination chemistry and can lead to the development of new catalysts, sensors, and materials. researchgate.net The removal of heavy metal ions using chelating polymers derived from pyridine-pyrazole ligands has also been explored. researchgate.net
Multidentate Ligand Architectures
The reactivity of the chloromethyl group allows for the systematic construction of multidentate ligands, where multiple pyrazole units are linked together. These ligands are of significant interest due to their ability to form highly stable and structurally diverse metal complexes.
A common strategy for synthesizing tripodal multidentate ligands involves the reaction of a primary amine or ammonia (B1221849) with three equivalents of a pyrazolylmethyl halide. Following this approach, this compound can be reacted with ammonia or a primary amine to yield tris(pyrazolylmethyl)amine ligands. These "scorpionate-like" ligands are tetradentate, coordinating to a metal center through the tertiary amine nitrogen and one nitrogen atom from each of the three pyrazole rings. nih.govmdpi.com Similarly, reaction with a secondary amine can lead to the formation of bis(pyrazolylmethyl)amine ligands, which are typically tridentate. mdpi.com
The steric and electronic properties of these multidentate ligands can be fine-tuned by modifying the substituents on the pyrazole and phenyl rings, as well as the nature of the linking group. These ligands have been shown to form stable complexes with a wide range of metal ions, and their coordination chemistry has been extensively studied. cardiff.ac.uknih.govmdpi.com The resulting complexes have found applications in various fields, including catalysis and bioinorganic chemistry.
Table 2: Examples of Multidentate Ligands Derived from Pyrazole Scaffolds
| Ligand Type | General Structure | Potential Denticity |
| Bis(pyrazolylmethyl)amine | R-N(CH₂-Pz)₂ | Tridentate (N,N',N'') |
| Tris(pyrazolylmethyl)amine | N(CH₂-Pz)₃ | Tetradentate (N,N',N'',N''') |
*Pz represents the 1-phenyl-1H-pyrazol-5-yl moiety. R represents an alkyl or aryl group.
Theoretical and Computational Investigations of 5 Chloromethyl 1 Phenyl 1h Pyrazole
Electronic Structure Analysis and Molecular Orbitals
Electronic structure analysis is fundamental to predicting a molecule's behavior. Methods like Density Functional Theory (DFT) are commonly employed to study pyrazole (B372694) derivatives, providing detailed information about their geometric and electronic properties. materialsciencejournal.orgnih.gov
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comfiveable.menumberanalytics.com The HOMO is the orbital most likely to donate electrons in a reaction, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. schrodinger.comnih.gov
Table 1: Illustrative HOMO-LUMO Energy Gaps for Related Heterocyclic Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| 5-(4-chlorophenyl)-1H-tetrazole | -9.0981 | -1.7411 | 7.357 | researchgate.net |
| A pyrazole-thiophene derivative (5d) | -6.50 | -1.57 | 4.93 | researchgate.net |
This table presents data for structurally related compounds to demonstrate the application of FMO theory. The values are obtained from computational studies using DFT methods.
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the three-dimensional charge distribution of a molecule. researchgate.net These maps illustrate the electrostatic potential on the electron density surface, allowing for the identification of electron-rich and electron-deficient regions. researchgate.net In an MEP map, regions of negative potential (typically colored red) are associated with nucleophilic sites, where the molecule is likely to be attacked by electrophiles. Conversely, regions of positive potential (typically colored blue) correspond to electrophilic sites, prone to attack by nucleophiles. researchgate.net
For 5-(chloromethyl)-1-phenyl-1H-pyrazole, an MEP map would be expected to show significant negative potential around the nitrogen atoms of the pyrazole ring and the chlorine atom of the chloromethyl group, due to the high electronegativity of these atoms. These areas represent the primary sites for electrophilic attack. The hydrogen atoms, particularly those on the phenyl ring and the pyrazole ring, would exhibit positive electrostatic potential, marking them as potential sites for nucleophilic interaction. Such analysis helps in understanding intermolecular interactions and predicting sites of reaction. researchgate.netresearchgate.net
Reaction Mechanism Elucidation using Computational Chemistry
Computational chemistry is instrumental in mapping out the intricate details of chemical reactions. By modeling the potential energy surface, researchers can identify stable intermediates, products, and the high-energy transition states that connect them. researchgate.net
A key transformation for this compound is nucleophilic substitution at the chloromethyl group. Computational methods can be used to characterize the transition state (TS) for such a reaction (e.g., an SN2 reaction). This involves locating the specific geometry on the potential energy surface that represents the highest energy barrier between reactants and products.
The characterization of a transition state involves confirming that the calculated structure corresponds to a first-order saddle point on the potential energy surface, which has exactly one imaginary vibrational frequency. This imaginary frequency corresponds to the motion along the reaction coordinate, for instance, the breaking of the C-Cl bond and the formation of a new bond with the incoming nucleophile. Analysis of the TS structure can also reveal important steric or electronic interactions that influence the reaction rate. researchgate.net
For a proposed reaction of this compound, computational modeling can compare different possible pathways. For example, in a reaction with a nucleophile, the energy profile would quantify the energy barrier that must be overcome for the reaction to proceed. A pathway with a lower activation energy will be kinetically favored and proceed more rapidly. These profiles can be refined by including the effects of the solvent. researchgate.net
Table 2: Example Energy Profile Data for a Cycloaddition Reaction Involving a Pyrazole Derivative
| Pathway | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Description |
|---|---|---|---|
| Path A | 23.09 | -55.95 (exothermic) | Favorable steric interactions |
This table, adapted from a study on a related system researchgate.net, illustrates how computational chemistry can quantify and compare the energy profiles of different reaction pathways.
Reactions are most often carried out in a solvent, which can have a profound effect on reaction pathways and energies. emorychem.science Computational simulations can account for these effects using various solvent models, which are generally categorized as implicit or explicit. wikipedia.org
Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), treat the solvent as a continuous medium with a defined dielectric constant. wikipedia.org They are computationally efficient and can provide a good approximation of bulk solvent effects on the electronic structure and energy of the solute. emorychem.science
Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation. This method is computationally more demanding but can capture specific solute-solvent interactions, such as hydrogen bonding, which may be critical for accurately describing the reaction mechanism. pitt.edunih.gov
Hybrid Models: These models combine an explicit treatment of the first solvation shell (the solvent molecules immediately surrounding the solute) with an implicit continuum model for the bulk solvent, offering a balance between accuracy and computational cost. pitt.edu
The choice of solvent model is crucial for obtaining accurate energy profiles and understanding the mechanism of reactions involving charged or highly polar species, which are common in the transformations of this compound.
Spectroscopic Parameter Prediction and Validation
NMR Chemical Shift Calculation and Correlation
The prediction of ¹H and ¹³C NMR chemical shifts through computational methods, primarily DFT, has become a standard tool for the structural elucidation of organic molecules. For this compound, theoretical chemical shifts can be calculated and correlated with expected values based on substituent effects and data from analogous compounds.
Methodology: The geometry of this compound would first be optimized using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). Subsequently, NMR shielding tensors can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
Predicted ¹H NMR Spectra: The proton NMR spectrum is expected to show distinct signals for the phenyl, pyrazole, and chloromethyl protons. The phenyl protons will likely appear as a multiplet in the aromatic region (δ 7.2-7.8 ppm). The proton on the pyrazole ring (H-4) is anticipated to be a singlet, with its chemical shift influenced by the adjacent phenyl and chloromethyl groups. The methylene (B1212753) protons of the chloromethyl group are expected to appear as a singlet, significantly downfield due to the deshielding effect of the chlorine atom.
Predicted ¹³C NMR Spectra: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The phenyl carbons will resonate in the typical aromatic region (δ 120-140 ppm). The pyrazole ring carbons (C-3, C-4, and C-5) will have distinct chemical shifts, with C-5 being directly attached to the electron-withdrawing chloromethyl group, likely causing a downfield shift. The carbon of the chloromethyl group is expected to be in the range of δ 40-50 ppm.
A strong correlation between the experimentally observed and DFT-calculated chemical shifts for the related 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid has been demonstrated, lending confidence to the predictive power of this methodology for the title compound. uomphysics.net
Interactive Data Table: Predicted NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Phenyl-H (ortho) | 7.65 | - |
| Phenyl-H (meta) | 7.45 | - |
| Phenyl-H (para) | 7.30 | - |
| Pyrazole-H4 | 6.50 | 108.0 |
| CH₂Cl | 4.80 | 45.0 |
| Phenyl-C1' | - | 139.5 |
| Phenyl-C (ortho) | - | 125.0 |
| Phenyl-C (meta) | - | 129.0 |
| Phenyl-C (para) | - | 128.0 |
| Pyrazole-C3 | - | 141.0 |
| Pyrazole-C5 | - | 148.0 |
Note: These are predicted values and may vary from experimental results.
Vibrational Frequency Analysis and Assignment
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are highly effective in predicting these vibrational frequencies and aiding in the assignment of experimental spectra.
Methodology: Following geometry optimization, a frequency calculation is performed at the same level of theory. This provides a set of harmonic vibrational frequencies and their corresponding IR and Raman intensities. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method.
Predicted Vibrational Modes: For this compound, key vibrational modes would include:
C-H stretching: Aromatic C-H stretching vibrations from the phenyl and pyrazole rings are expected in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the chloromethyl group would appear at slightly lower wavenumbers.
C=C and C=N stretching: Vibrations corresponding to the stretching of the double bonds within the phenyl and pyrazole rings will be present in the 1400-1600 cm⁻¹ range.
C-Cl stretching: A characteristic band for the carbon-chlorine stretch is expected in the 600-800 cm⁻¹ region.
Ring deformation modes: Various in-plane and out-of-plane bending and deformation modes of the phenyl and pyrazole rings will be observed throughout the fingerprint region of the spectrum.
Computational studies on similar pyrazole derivatives have shown excellent agreement between calculated and experimental vibrational frequencies, allowing for detailed assignments of the observed spectral bands. derpharmachemica.comrdd.edu.iq
Interactive Data Table: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3080 |
| CH₂ Stretch (asymmetric) | 2990 |
| CH₂ Stretch (symmetric) | 2910 |
| C=C/C=N Ring Stretch | 1590 |
| C=C/C=N Ring Stretch | 1510 |
| CH₂ Scissoring | 1450 |
| C-Cl Stretch | 730 |
Note: These are predicted, unscaled values and may differ from experimental observations.
UV-Vis Absorption Maxima Prediction
Time-dependent density functional theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules, providing insights into their electronic structure and transitions.
Methodology: TD-DFT calculations are typically performed on the optimized ground-state geometry of the molecule. This method calculates the excitation energies and oscillator strengths for the electronic transitions between molecular orbitals. The calculated transitions can then be used to generate a theoretical UV-Vis spectrum.
Predicted Electronic Transitions: For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the conjugated system formed by the phenyl and pyrazole rings. The presence of the chloromethyl group may cause a slight shift in the absorption maxima compared to unsubstituted 1-phenyl-1H-pyrazole due to its electronic effects. The primary absorption bands are likely to be observed in the ultraviolet region, typically between 200 and 300 nm. nih.gov
Interactive Data Table: Predicted UV-Vis Absorption Maxima for this compound
| Transition | Predicted λ_max (nm) | Oscillator Strength (f) |
| π → π | ~250 | High |
| π → π | ~220 | Moderate |
Note: Predicted values are dependent on the computational method and solvent model used.
Conformation Energy Landscape Mapping
The conformational flexibility of this compound is primarily associated with the rotation of the phenyl group relative to the pyrazole ring and the rotation of the chloromethyl group. Understanding the energy landscape of these conformational changes is crucial for comprehending the molecule's structure and reactivity.
Potential Energy Surface Scans
Potential energy surface (PES) scans are a computational technique used to explore the energy changes associated with the variation of specific geometric parameters, such as dihedral angles.
Methodology: A relaxed PES scan can be performed by systematically varying the dihedral angle defining the rotation of the phenyl group and the dihedral angle for the rotation of the chloromethyl group. At each step of the scan, the selected dihedral angle is held fixed while the rest of the molecule's geometry is allowed to relax to its minimum energy.
Predicted Conformational Preferences: The rotation of the phenyl group relative to the pyrazole ring is expected to have a relatively low energy barrier, allowing for a range of accessible conformations at room temperature. The most stable conformation is likely to be one where the phenyl ring is twisted out of the plane of the pyrazole ring to minimize steric hindrance. The rotation of the chloromethyl group will also have a characteristic energy profile, with certain staggered conformations being energetically favored over eclipsed ones.
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational space of a molecule over time, offering insights into its dynamic behavior and the relative populations of different conformers.
Methodology: An MD simulation would involve placing the this compound molecule in a simulated environment, such as a box of solvent molecules. The forces on each atom are calculated using a force field, and Newton's equations of motion are solved to propagate the system forward in time. This generates a trajectory of the molecule's atomic positions, from which conformational preferences and dynamic properties can be analyzed.
Predicted Dynamic Behavior: MD simulations would likely reveal that the phenyl group undergoes frequent rotational motion, exploring a range of dihedral angles. The chloromethyl group would also exhibit rotational flexibility. By analyzing the simulation trajectory, it would be possible to determine the most populated conformational states and the timescales of transitions between them. This information is valuable for understanding how the molecule might interact with other molecules or biological targets.
Quantum Chemical Descriptors for Reactivity Prediction
Quantum chemical descriptors are powerful tools in modern chemistry for predicting the reactivity of molecules. Derived from the principles of density functional theory (DFT), these descriptors provide quantitative measures of how a molecule will interact with other chemical species. For a molecule like this compound, these descriptors can elucidate the most probable sites for electrophilic and nucleophilic attack, thereby guiding synthetic strategies and explaining reaction mechanisms. The primary advantage of these computational methods is their ability to provide detailed electronic structure information that is often difficult to obtain through experimental means alone.
Fukui Functions and Local Softness
The Fukui function, f(r), is a fundamental concept in DFT that describes the change in electron density at a specific point in a molecule when an electron is added or removed. It is a local reactivity descriptor, meaning it varies from one point to another within the molecule. This function is crucial for identifying the most reactive sites.
There are three main types of Fukui functions:
f+(r): for nucleophilic attack (addition of an electron)
f-(r): for electrophilic attack (removal of an electron)
f0(r): for radical attack
By calculating these functions for this compound, one could pinpoint which atoms are most susceptible to attack. For instance, a high value of f+(r) on a particular atom would indicate it as a prime site for a nucleophile to attack. Conversely, a high f-(r) value would highlight a site prone to electrophilic attack.
Local softness (s(r)) is another closely related descriptor, which is obtained by multiplying the Fukui function by the global softness (S) of the molecule. It provides a more refined measure of the reactivity of different sites within the molecule. A higher local softness value at a particular atomic site implies higher reactivity at that site.
A hypothetical data table for the condensed Fukui functions and local softness of this compound would look like this:
| Atom | fk+ | fk- | sk+ | sk- |
| N1 | value | value | value | value |
| N2 | value | value | value | value |
| C3 | value | value | value | value |
| C4 | value | value | value | value |
| C5 | value | value | value | value |
| C(CH2Cl) | value | value | value | value |
| Cl | value | value | value | value |
| C(Phenyl) | value | value | value | value |
| Note: The values in this table are placeholders and would need to be calculated through specific quantum chemical software. |
Electrophilicity and Nucleophilicity Indices
The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. It is calculated from the electronic chemical potential (μ) and the chemical hardness (η). A higher electrophilicity index indicates a stronger electrophile. For this compound, this index would give an indication of its propensity to react with electron-rich species.
The nucleophilicity index (N) , conversely, measures the ability of a molecule to donate electrons. A higher nucleophilicity index suggests a better nucleophile. This value would be crucial in understanding how this compound behaves in the presence of electron-deficient reagents.
A hypothetical data table for the global reactivity indices of this compound would be presented as follows:
| Parameter | Symbol | Value (eV) |
| Chemical Potential | μ | value |
| Chemical Hardness | η | value |
| Global Softness | S | value |
| Electrophilicity Index | ω | value |
| Nucleophilicity Index | N | value |
| Note: The values in this table are placeholders and require specific computational results. |
Future Research Trajectories and Methodological Advancements Pertaining to 5 Chloromethyl 1 Phenyl 1h Pyrazole
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
Future research will likely focus on developing more environmentally benign and efficient synthetic routes to 5-(chloromethyl)-1-phenyl-1H-pyrazole. Green chemistry principles are expected to be central to these new methodologies. nih.govijcce.ac.irekb.eg This includes the use of safer solvents, preferably water or bio-solvents, and the development of catalytic systems that minimize waste and energy consumption. nih.govijcce.ac.ir One promising approach is the use of novel nanocatalysts, such as modified layered double hydroxides, which have demonstrated high efficiency in the synthesis of other pyrazole (B372694) derivatives. nih.gov These catalysts can offer advantages like high yields, short reaction times, and reusability. nih.gov Furthermore, multicomponent reactions, which allow for the construction of complex molecules in a single step from three or more reactants, represent a highly atom-economical and efficient strategy that could be adapted for the synthesis of this pyrazole derivative. nih.gov
The exploration of alternative starting materials that are renewable and less hazardous will also be a key research area. For instance, moving away from traditional and often harsh chlorinating agents towards greener alternatives would significantly improve the sustainability of the synthesis. The development of one-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolation of intermediates, will also contribute to a more streamlined and sustainable process. mdpi.com
Development of Advanced Derivatization Methodologies
The chloromethyl group at the 5-position of the pyrazole ring is a key functional handle for a wide range of chemical transformations. Future research will undoubtedly focus on expanding the repertoire of derivatization reactions for this compound. This will involve the exploration of novel coupling partners and reaction conditions to introduce a diverse array of functional groups.
Advanced derivatization methodologies could include:
Cross-coupling reactions: The development of new catalytic systems, for instance, using palladium or copper, for Suzuki, Sonogashira, and Buchwald-Hartwig couplings at the chloromethyl position would enable the introduction of a wide variety of aryl, alkynyl, and amino moieties.
Nucleophilic substitution reactions: Investigating a broader range of nucleophiles beyond simple amines and alkoxides could lead to the synthesis of novel ethers, thioethers, azides, and other functionalized pyrazoles. The use of phase-transfer catalysis could enhance the efficiency of these reactions.
Organometallic chemistry: The conversion of the chloromethyl group into an organometallic reagent, such as a Grignard or an organolithium species, would open up a vast array of possibilities for carbon-carbon bond formation.
A systematic study of the reactivity of the chloromethyl group will be crucial for the selective synthesis of desired derivatives. This includes understanding the influence of reaction conditions, such as solvent, temperature, and catalyst, on the outcome of the reaction.
Integration into Flow Chemistry and Automation for High-Throughput Synthesis
The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, and facile scalability. mdpi.com The integration of the synthesis of this compound and its derivatives into flow chemistry systems is a significant future research direction. mdpi.comrsc.org Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. mdpi.com
The benefits of flow chemistry for pyrazole synthesis include:
Enhanced safety: Handling of hazardous reagents and intermediates is safer in a closed-loop flow system. mdpi.com
Improved efficiency: Shorter reaction times and higher throughput can be achieved compared to batch processes. mdpi.com
Scalability: Scaling up production is more straightforward in a flow system by simply extending the operation time or using a larger reactor. mdpi.com
Furthermore, the combination of flow chemistry with automation and high-throughput screening technologies will enable the rapid synthesis and evaluation of large libraries of this compound derivatives. This will be particularly valuable for drug discovery and materials science applications, where the systematic exploration of chemical space is essential.
Unexplored Reactivity Modes and Mechanistic Discoveries
A deeper understanding of the reactivity of this compound is essential for the discovery of novel transformations and the optimization of existing ones. Future research will likely employ a combination of experimental and computational methods to elucidate reaction mechanisms. rsc.org For example, detailed kinetic studies, isotopic labeling experiments, and in-situ reaction monitoring can provide valuable insights into the reaction pathways.
Computational chemistry, particularly density functional theory (DFT) calculations, will play an increasingly important role in predicting reactivity and exploring potential reaction mechanisms. rsc.org This can help in identifying new, previously unexplored reactivity modes of the pyrazole ring and the chloromethyl group. For instance, the potential for the pyrazole ring to participate in pericyclic reactions or act as a ligand in organometallic catalysis could be investigated. A thorough understanding of the electronic and steric properties of the molecule will be key to unlocking its full synthetic potential.
Applications in Advanced Material Precursors and Polymer Chemistry
The unique structural and electronic properties of the pyrazole ring make it an attractive building block for advanced materials. Future research will explore the use of this compound as a precursor for the synthesis of novel materials with interesting optical, electronic, and thermal properties.
Potential applications in materials science include:
Coordination polymers and metal-organic frameworks (MOFs): The nitrogen atoms of the pyrazole ring can coordinate to metal ions, making it a suitable ligand for the construction of coordination polymers and MOFs. researchgate.net These materials have potential applications in gas storage, catalysis, and sensing.
Organic electronics: Pyrazole-containing molecules have been investigated for their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties of the pyrazole ring through derivatization makes it a promising scaffold for these applications.
Polymers: The chloromethyl group can be used as a reactive site for the synthesis of novel polymers. For example, it could be used as an initiator for polymerization reactions or as a site for post-polymerization modification.
The development of new polymerization methods and the characterization of the resulting materials will be a key focus of future research in this area.
Advanced In-Situ Spectroscopic Monitoring of Transformations
To gain a deeper understanding of the reaction kinetics and mechanisms involved in the synthesis and derivatization of this compound, the use of advanced in-situ spectroscopic techniques will be crucial. These techniques allow for the real-time monitoring of reaction progress, the identification of transient intermediates, and the elucidation of reaction pathways.
Spectroscopic techniques that could be employed include:
Nuclear Magnetic Resonance (NMR) spectroscopy: In-situ NMR can provide detailed structural information about the species present in the reaction mixture at any given time.
Infrared (IR) and Raman spectroscopy: These techniques are sensitive to changes in vibrational modes and can be used to monitor the formation and consumption of functional groups.
Mass spectrometry (MS): In-situ MS can be used to identify and quantify the components of the reaction mixture, including short-lived intermediates.
The data obtained from these in-situ studies will be invaluable for optimizing reaction conditions, improving yields, and gaining a fundamental understanding of the underlying chemical processes.
Opportunities for Data-Driven Chemistry and Machine Learning in Pyrazole Synthesis
The vast amount of data generated from chemical experiments, coupled with advances in artificial intelligence, is creating new opportunities for data-driven chemistry and machine learning in synthesis planning and optimization. In the context of this compound, machine learning algorithms could be used to:
Predict reaction outcomes: By training models on existing datasets of pyrazole synthesis reactions, it may be possible to predict the yield, selectivity, and optimal conditions for new reactions.
Optimize reaction conditions: Machine learning algorithms can be used to explore the vast parameter space of a chemical reaction and identify the optimal conditions for a desired outcome.
Discover novel synthetic routes: Generative models can be used to propose new and unconventional synthetic pathways to a target molecule.
The integration of machine learning with automated synthesis platforms has the potential to revolutionize the way pyrazole derivatives are synthesized, enabling the rapid and efficient discovery of new molecules with desired properties.
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic techniques are recommended for structural characterization of 5-(chloromethyl)-1-phenyl-1H-pyrazole derivatives?
- Methodological Answer: Use single-crystal X-ray diffraction (SC-XRD) to resolve bond angles, dihedral angles, and hydrogen bonding patterns, as demonstrated in the crystal structure of 5-chloro-1-phenyl-1H-pyrazole derivatives . Complement this with -NMR and -NMR to confirm substituent positions and purity. IR spectroscopy can identify functional groups like C-Cl and C-N stretches .
Q. How can researchers ensure purity during the synthesis of pyrazole derivatives with reactive substituents like chloromethyl groups?
- Methodological Answer: Employ column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) to separate intermediates. Recrystallization using ethanol or methanol is effective for final purification. Monitor reactions via TLC and confirm purity using HPLC (C18 columns, UV detection at 254 nm) .
Q. What are the recommended storage conditions for this compound to maintain stability?
- Methodological Answer: Store under inert gas (N or Ar) at 2–8°C in amber glass vials to prevent hydrolysis of the chloromethyl group. Regularly assess stability via -NMR or GC-MS to detect degradation products like hydroxymethyl derivatives .
Advanced Research Questions
Q. How can synthetic routes for this compound derivatives be optimized to enhance yield and regioselectivity?
- Methodological Answer: Use Vilsmeier–Haack conditions (POCl/DMF) for formylation at the 4-position of pyrazole rings, achieving >75% yield. For regioselective chloromethylation, employ Friedel-Crafts alkylation with CHCl/AlCl, followed by purification via vacuum distillation . Kinetic studies (e.g., in situ FTIR) can identify optimal reaction temperatures (e.g., 80–100°C) .
Q. What computational strategies are effective in predicting the bioactivity of pyrazole derivatives?
- Methodological Answer: Perform molecular docking (AutoDock Vina, PyRx) against target proteins (e.g., carbonic anhydrase IX) to assess binding affinities. Combine with QSAR models using descriptors like logP, HOMO/LUMO energies, and Hammett constants to correlate substituent effects (e.g., electron-withdrawing Cl vs. CF) with activity .
Q. How should researchers design biological assays to resolve contradictory data on anticonvulsant activity in pyrazole derivatives?
- Methodological Answer: Use dual models: maximal electroshock (MES) for tonic-clonic seizures and subcutaneous pentylenetetrazol (scPTZ) for myoclonic seizures. Compare ED values and latency periods (e.g., 30–60 min post-administration) to differentiate mechanism-specific effects. Validate via histopathological analysis of hippocampal neurons .
Q. What strategies mitigate safety risks when handling reactive intermediates like chloromethylpyrazoles?
- Methodological Answer: Use Schlenk-line techniques under N to avoid moisture. Equip labs with fume hoods (≥0.5 m/s airflow) and enforce PPE (nitrile gloves, polycarbonate goggles). For spills, neutralize with 10% NaHCO before disposal .
Q. How can structure-activity relationship (SAR) studies rationalize substituent effects on pyrazole-based inhibitors?
- Methodological Answer: Synthesize analogs with systematic substitutions (e.g., Cl, CF, OCH) at the 3-, 4-, and 5-positions. Test in vitro IC values against target enzymes (e.g., COX-2) and correlate with steric/electronic parameters using MLR (multiple linear regression) analysis. X-ray co-crystallography can validate binding modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
